

# SGC-CBP30: A Potent Tool for Investigating Th17 Cell Responses

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Sgc-cbp30 |           |
| Cat. No.:            | B612240   | Get Quote |

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**SGC-CBP30** is a potent and selective small molecule inhibitor of the bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and p300. These proteins are histone acetyltransferases that play a crucial role in regulating gene expression. In the context of immunology, CBP/p300 have been identified as key players in the differentiation and function of T helper 17 (Th17) cells, which are critical in the pathogenesis of various autoimmune and inflammatory diseases. **SGC-CBP30** offers a targeted approach to dissect the epigenetic regulation of Th17 cell responses, making it a valuable tool for basic research and therapeutic development. By inhibiting the CBP/p300 bromodomains, **SGC-CBP30** effectively reduces the secretion of the hallmark Th17 cytokine, Interleukin-17A (IL-17A).

These application notes provide detailed protocols and data for utilizing **SGC-CBP30** to study Th17 cell responses, enabling researchers to investigate the role of CBP/p300 in inflammation and autoimmunity.

## **Mechanism of Action**

**SGC-CBP30** selectively binds to the bromodomains of CBP and p300, preventing their interaction with acetylated lysine residues on histones and other proteins. This inhibition disrupts the recruitment of the transcriptional machinery to target gene promoters, including the



## Methodological & Application

Check Availability & Pricing

IL17A gene locus. Studies have shown that p300 binds directly to the Il17a promoter in Th17 cells, facilitating chromatin accessibility and promoting gene transcription. By blocking this interaction, **SGC-CBP30** reduces histone H3 lysine 56 acetylation (H3K56Ac) and p300 binding at the IL17A locus, leading to a significant decrease in IL-17A production.





Click to download full resolution via product page

Figure 1: SGC-CBP30 Signaling Pathway in Th17 Cells.



## **Quantitative Data Summary**

The following tables summarize the inhibitory effects of **SGC-CBP30** on cytokine production by human CD4+ T cells cultured under Th17-polarizing conditions.

Table 1: Dose-Dependent Inhibition of IL-17A and IL-17F by **SGC-CBP30** in CD4+ T cells from an Ankylosing Spondylitis (AS) Patient

| SGC-CBP30 Conc.                                                         | IL-17A Production (pg/mL) | IL-17F Production (pg/mL) |
|-------------------------------------------------------------------------|---------------------------|---------------------------|
| DMSO (Control)                                                          | ~4000                     | ~800                      |
| 1 nM                                                                    | ~4000                     | ~800                      |
| 10 nM                                                                   | ~3500                     | ~750                      |
| 100 nM                                                                  | ~2000                     | ~700                      |
| 1 μΜ                                                                    | ~1000                     | ~650                      |
| 2 μΜ                                                                    | ~900                      | ~600                      |
| 10 μΜ                                                                   | ~500                      | ~500                      |
| Data is approximate, based on graphical representation from the source. |                           |                           |

Table 2: Effect of **SGC-CBP30** on Cytokine Production in CD4+ T cells from AS Patients, Psoriatic Arthritis (PsA) Patients, and Healthy Controls (HC)



| Cytokine                                                                              | Treatment          | % Inhibition<br>(AS)           | % Inhibition<br>(PsA)          | % Inhibition<br>(HC) |
|---------------------------------------------------------------------------------------|--------------------|--------------------------------|--------------------------------|----------------------|
| IL-17A                                                                                | 2 μM SGC-<br>CBP30 | ~66.3%                         | ~66.3%                         | ~66.3%               |
| IL-17F                                                                                | 2 μM SGC-<br>CBP30 | ~14.6%                         | ~14.6%                         | ~14.6%               |
| GM-CSF                                                                                | 2 μM SGC-<br>CBP30 | Significant<br>Reduction       | Significant<br>Reduction       | Not Reported         |
| IL-22                                                                                 | 2 μM SGC-<br>CBP30 | Not Significantly<br>Inhibited | Not Significantly<br>Inhibited | Not Reported         |
| Data represents<br>the average<br>inhibition across<br>patient and<br>control groups. |                    |                                |                                |                      |

## **Experimental Protocols**

The following are detailed protocols for the in vitro study of **SGC-CBP30** on human Th17 cell differentiation and function.



Click to download full resolution via product page

Figure 2: General Experimental Workflow.

## Protocol 1: Isolation and Culture of Human CD4+ T cells for Th17 Differentiation



#### Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs)
- CD4+ T Cell Isolation Kit
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- L-Glutamine
- Human IL-1β (10 ng/mL)
- Human IL-6 (50 ng/mL)
- Human IL-23 (20 ng/mL)
- Anti-human CD3 antibody (plate-bound, 1 μg/mL)
- Anti-human CD28 antibody (soluble, 1 μg/mL)
- 96-well culture plates

#### Procedure:

- Isolate CD4+ T cells from human PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
- Prepare complete RPMI medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine.
- Coat a 96-well plate with anti-human CD3 antibody overnight at 4°C. Wash the plate with sterile PBS before use.
- Resuspend purified CD4+ T cells in complete RPMI medium.



- Add the Th17-polarizing cytokines to the cell suspension: IL-1β, IL-6, and IL-23.
- Add soluble anti-human CD28 antibody to the cell suspension.
- Plate the cells in the anti-CD3 coated 96-well plate at a density of 1 x 10^6 cells/mL.

### Protocol 2: Treatment of Th17 cells with SGC-CBP30

#### Materials:

- SGC-CBP30 (prepare a stock solution in DMSO)
- DMSO (vehicle control)
- Cultured Th17 cells (from Protocol 1)

#### Procedure:

- Prepare serial dilutions of SGC-CBP30 in complete RPMI medium from the DMSO stock. A final DMSO concentration of ≤0.1% is recommended to avoid toxicity.
- Add the desired final concentrations of **SGC-CBP30** (e.g., 1 nM to 10  $\mu$ M) or an equivalent volume of DMSO to the Th17 cell cultures at the initiation of the culture.
- Incubate the cells for 3 days at 37°C in a humidified 5% CO2 incubator.

## **Protocol 3: Analysis of Cytokine Secretion by ELISA**

#### Materials:

- Supernatants from SGC-CBP30-treated and control Th17 cell cultures
- Human IL-17A ELISA Kit
- Microplate reader

#### Procedure:

After the 3-day incubation, centrifuge the 96-well plates to pellet the cells.



- Carefully collect the culture supernatants.
- Perform an ELISA for human IL-17A on the collected supernatants according to the manufacturer's protocol.
- Read the absorbance on a microplate reader and calculate the concentration of IL-17A based on a standard curve.

## Protocol 4: Chromatin Immunoprecipitation (ChIP)-qPCR

#### Materials:

- Th17 cells treated with SGC-CBP30 or DMSO for 24 hours
- ChIP-grade antibodies against p300 and H3K56Ac
- Formaldehyde
- Reagents and buffers for ChIP
- Primers for the IL17A and IL17F gene loci
- qPCR machine and reagents

#### Procedure:

- Crosslink proteins to DNA by adding formaldehyde directly to the culture medium of Th17 cells treated with 2 μM SGC-CBP30 or DMSO for 24 hours.
- Perform chromatin immunoprecipitation as per standard protocols using antibodies against p300 and H3K56Ac.
- Purify the immunoprecipitated DNA.
- Perform quantitative PCR (qPCR) using primers specific for different regions of the IL17A and IL17F gene loci to assess the relative enrichment.

## **Concluding Remarks**







**SGC-CBP30** serves as a critical tool for elucidating the epigenetic mechanisms governing Th17 cell biology. Its high selectivity for CBP/p300 bromodomains allows for precise investigation of their role in IL-17A regulation, offering a more targeted approach compared to broader epigenetic inhibitors. The protocols and data presented here provide a solid foundation for researchers to explore the therapeutic potential of CBP/p300 inhibition in Th17-mediated inflammatory and autoimmune diseases.

 To cite this document: BenchChem. [SGC-CBP30: A Potent Tool for Investigating Th17 Cell Responses]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612240#sgc-cbp30-for-studying-th17-cell-responses]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com